6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate
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Overview
Description
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is a chemical compound with the molecular formula C15H10N2O3. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate typically involves the reaction of 3(2H)-pyridazinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but differs in the carboxylate group.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Contains a propyl group and a carbonitrile group instead of the benzenecarboxylate group
Uniqueness
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyridazinone core with a benzenecarboxylate group makes it a valuable compound for various applications .
Properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-12-11-15(18-19(16)14-9-5-2-6-10-14)22-17(21)13-7-3-1-4-8-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFYGVXPMPIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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